molecular formula C12H9ClFN3 B2617225 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine CAS No. 667400-59-1

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine

Cat. No.: B2617225
CAS No.: 667400-59-1
M. Wt: 249.67
InChI Key: SWKHKEBWLGTDBU-SNAWJCMRSA-N
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Description

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-amino group and an ethenyl group linked to a 2-chloro-6-fluorophenyl moiety. Its distinct chemical structure makes it a valuable subject for research in drug discovery, molecular biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-6-fluorobenzaldehyde and 2-aminopyrimidine.

    Condensation Reaction: The 2-chloro-6-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to form the intermediate product.

    Ethenylation: The intermediate product is then subjected to ethenylation using a suitable reagent like vinyl bromide under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)ethylamine
  • 4,6-Diphenylpyrimidin-2-amine
  • 2-Chloro-6-(methylamino)pyrimidine

Uniqueness

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine stands out due to its unique combination of a pyrimidine ring with a 2-amino group and an ethenyl group linked to a 2-chloro-6-fluorophenyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3/c13-10-2-1-3-11(14)9(10)5-4-8-6-7-16-12(15)17-8/h1-7H,(H2,15,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKHKEBWLGTDBU-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC2=NC(=NC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C2=NC(=NC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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